molecular formula C19H21FN4O3S B2560711 6-(azepane-1-sulfonyl)-2-[(4-fluorophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one CAS No. 1251678-01-9

6-(azepane-1-sulfonyl)-2-[(4-fluorophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one

Cat. No.: B2560711
CAS No.: 1251678-01-9
M. Wt: 404.46
InChI Key: ZXVBFVOXLNXUMB-UHFFFAOYSA-N
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Description

6-(azepane-1-sulfonyl)-2-[(4-fluorophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one is a complex organic compound that belongs to the class of triazolopyridines This compound is characterized by its unique structure, which includes an azepane ring, a sulfonyl group, and a fluorophenyl group

Scientific Research Applications

6-(azepane-1-sulfonyl)-2-[(4-fluorophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer. Its unique structure allows it to interact with specific biological targets, making it a promising candidate for drug development.

    Materials Science: The compound’s structural properties make it suitable for use in the development of advanced materials, such as polymers and nanomaterials, with specific electronic and mechanical properties.

    Biological Research: It is used as a tool compound in biological studies to investigate cellular pathways and molecular mechanisms, particularly those involving sulfonyl and fluorophenyl groups.

Preparation Methods

The synthesis of 6-(azepane-1-sulfonyl)-2-[(4-fluorophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves multiple steps, each requiring specific reaction conditions and reagents. The general synthetic route includes:

    Formation of the Triazolopyridine Core: This step typically involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolopyridine core.

    Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction, often using a fluorinated benzyl halide as the reagent.

    Sulfonylation: The azepane ring is sulfonylated using sulfonyl chloride in the presence of a base, such as triethylamine, to form the final compound.

Industrial production methods may involve optimizing these steps to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

6-(azepane-1-sulfonyl)-2-[(4-fluorophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing the sulfonyl group to a thiol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using nucleophiles such as amines or thiols.

Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions.

Mechanism of Action

The mechanism of action of 6-(azepane-1-sulfonyl)-2-[(4-fluorophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s sulfonyl group can form covalent bonds with nucleophilic residues in proteins, while the fluorophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

6-(azepane-1-sulfonyl)-2-[(4-fluorophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one can be compared with other similar compounds, such as:

    6-(morpholine-1-sulfonyl)-2-[(4-fluorophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one: This compound has a morpholine ring instead of an azepane ring, which may affect its biological activity and chemical reactivity.

    6-(piperidine-1-sulfonyl)-2-[(4-fluorophenyl)methyl]-2H,3H-[1,2,4]triazolo[4,3-a]pyridin-3-one: The presence of a piperidine ring can influence the compound’s pharmacokinetic properties and its interaction with biological targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

6-(azepan-1-ylsulfonyl)-2-[(4-fluorophenyl)methyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN4O3S/c20-16-7-5-15(6-8-16)13-24-19(25)23-14-17(9-10-18(23)21-24)28(26,27)22-11-3-1-2-4-12-22/h5-10,14H,1-4,11-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXVBFVOXLNXUMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=CC=C(C=C4)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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